molecular formula C16H19NO3 B016183 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine CAS No. 887353-08-4

2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine

Cat. No.: B016183
CAS No.: 887353-08-4
M. Wt: 273.33 g/mol
InChI Key: DXEHYTPISKQBCT-UHFFFAOYSA-N
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Description

2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine, commonly referred to as 2-BMPE or 2-BE, is an organic compound belonging to the phenoxyethanol family of compounds. It is a highly versatile compound, with a wide range of applications in both scientific research and commercial products. Its chemical structure consists of two benzyloxy groups, two methoxy groups, and one ethylamine group. Its molecular formula is C14H19NO2. 2-BMPE has been used in various industrial and medical applications, such as in the synthesis of pharmaceuticals, as a surfactant, and as a reagent in organic synthesis.

Scientific Research Applications

Neurochemical Pharmacology

Research on substituted N‐benzylphenethylamines, which are structurally related to 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine, has shown these compounds to be high potency agonists at 5‐HT2A receptors. They exhibit biochemical pharmacology consistent with hallucinogenic activity, with little psychostimulant activity, through their interactions with mammalian cells expressing various receptors and transporters (Eshleman et al., 2018).

Pharmacologically Active Derivatives

Studies on derivatives like 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine have shown anti-dopaminergic properties, useful for treating disorders such as schizophrenia and neurodegenerative disorders. These compounds exhibit neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

Metabolic Pathways

Research into the metabolism of NBOMe and NBOH compounds, which are similar in structure to this compound, has identified major cytochrome P450 enzymes involved in their metabolic pathways. This includes hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation processes, with CYP3A4 and CYP2D6 being significant enzymes in these pathways (Nielsen et al., 2017).

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share structural similarities with this compound, have been studied for their potential antidepressant activities. These compounds have shown to inhibit both the imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine and serotonin in rat brains, suggesting possible antidepressant effects (Yardley et al., 1990).

Properties

IUPAC Name

2-(2-methoxy-5-phenylmethoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-18-15-8-7-14(11-16(15)19-10-9-17)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHYTPISKQBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400131
Record name 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-08-4
Record name 2-[2-Methoxy-5-(phenylmethoxy)phenoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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